molecular formula C12H15N3O B053695 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- CAS No. 113035-25-9

2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-

Cat. No. B053695
M. Wt: 217.27 g/mol
InChI Key: BVYFOOLOMFCRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde, also known as DAP, is a fluorescent molecule that has been extensively studied due to its unique chemical and optical properties. The compound has a rigid structure, making it useful for studying molecular interactions.

Mechanism Of Action

2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- works by binding to specific molecules and emitting a fluorescent signal when excited by light. The fluorescence signal can be used to detect the presence of the target molecule and to study its interactions with other molecules.

Biochemical And Physiological Effects

2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in live-cell imaging studies to study cellular processes such as endocytosis, exocytosis, and membrane trafficking. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used to study protein-protein interactions and enzyme activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection of target molecules. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is its relatively low photostability, which can limit the duration of imaging experiments.

Future Directions

There are several future directions for the use of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in scientific research. One area of interest is the development of new 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- derivatives with improved photostability and fluorescence properties. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could also be used in combination with other fluorescent probes to study multiple targets simultaneously. Additionally, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could be used in drug discovery to screen for compounds that interact with specific molecular targets.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is a versatile fluorescent molecule that has been extensively studied in scientific research. Its unique chemical and optical properties make it useful for studying molecular interactions, protein-ligand binding, and enzyme activity. While there are some limitations to its use, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has great potential for future applications in drug discovery and imaging studies.

Synthesis Methods

The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- involves the reaction of pentafluorobenzene with 1,3-bis(dimethylamino)-2-chloropropane in the presence of a palladium catalyst. The resulting product is then oxidized to form 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-. This synthesis method has been well-established and has been used in many studies.

Scientific Research Applications

2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to study molecular interactions, protein-ligand binding, and enzyme activity. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used in imaging studies to visualize cellular components and to study cell signaling pathways.

properties

CAS RN

113035-25-9

Product Name

2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1,3-bis(dimethylamino)cyclopenta[c]pyrrole-5-carbaldehyde

InChI

InChI=1S/C12H15N3O/c1-14(2)11-9-5-8(7-16)6-10(9)12(13-11)15(3)4/h5-7H,1-4H3

InChI Key

BVYFOOLOMFCRML-UHFFFAOYSA-N

SMILES

CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O

Canonical SMILES

CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O

Other CAS RN

113035-25-9

synonyms

2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-

Origin of Product

United States

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